

FLQY2: A Technical Overview of its Impact on Cell Proliferation and Apoptosis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FLQY2, a novel derivative of the pentacyclic alkaloid camptothecin, has emerged as a potent anti-tumor agent with significant therapeutic potential, particularly in pancreatic and colorectal cancers.[1][2] As a topoisomerase I (TOP I) inhibitor, its mechanism extends to the modulation of critical cell signaling pathways that govern cell survival and death.[1] This technical guide provides an in-depth analysis of the effects of **FLQY2** on cell proliferation and apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Dual Inhibition of TOP I and PDK1/AKT/mTOR Pathway

FLQY2 exerts its robust antitumor effects through a dual mechanism of action. Primarily, as a camptothecin analog, it inhibits Topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] This inhibition leads to DNA damage and ultimately triggers cell cycle arrest and apoptosis.

Furthermore, transcriptomic and proteomic analyses have revealed that **FLQY2**'s activity is closely associated with the inactivation of the PDK1/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell proliferation, growth, and survival, and its inhibition by

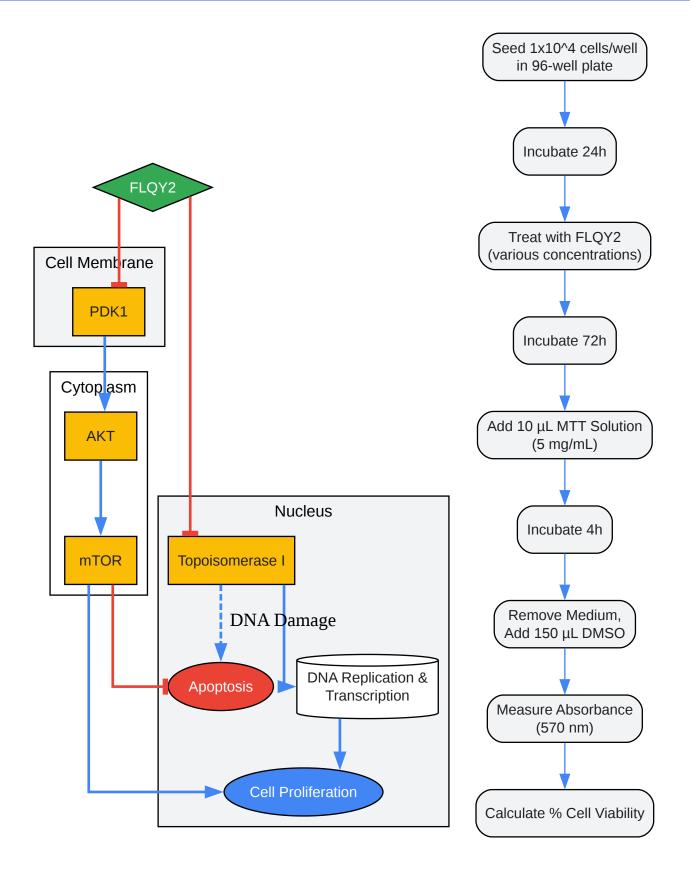




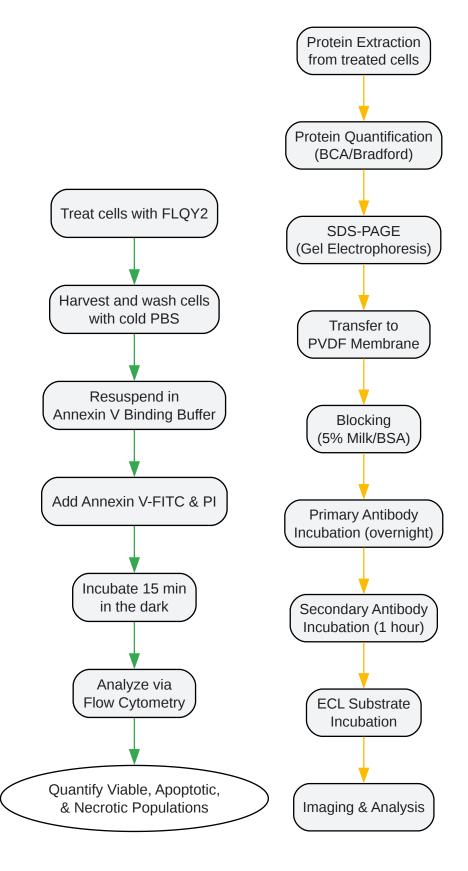


FLQY2 significantly contributes to the compound's cytotoxic effects. The diagram below illustrates this dual mechanism.









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References

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- 2. Preparation of a camptothecin analog FLQY2 self-micelle solid dispersion with improved solubility and bioavailability PMC [pmc.ncbi.nlm.nih.gov]
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